N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-19-8-10-20(11-9-19)27-12-14-28(15-13-27)22(23-7-4-16-30-23)17-26-24(29)18-31-21-5-2-1-3-6-21/h1-11,16,22H,12-15,17-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFZEAHGGCSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide, a complex organic compound featuring a piperazine ring, fluorophenyl group, and furan ring, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors and its implications in treating neurological disorders.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]phenoxyacetamide. It possesses a unique structure that contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22FN3O3 |
| Molecular Weight | 345.38 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]phenoxyacetamide |
| CAS Number | 877632-76-3 |
The biological activity of this compound primarily involves its interaction with serotonin and dopamine receptors. These receptors are crucial for neurotransmission and play significant roles in mood regulation, cognition, and behavior.
Receptor Binding Affinity
Studies indicate that the compound exhibits strong binding affinity towards various serotonin (5-HT) and dopamine (D) receptor subtypes. This interaction can modulate neurotransmission pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
Pharmacological Studies
Research has demonstrated the compound's potential in various pharmacological contexts:
- CNS Activity : The compound has shown promise in modulating central nervous system (CNS) activities due to its affinity for neurotransmitter receptors .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
- Antidepressant Potential : The modulation of serotonin pathways indicates potential antidepressant effects, warranting further clinical exploration .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
Study 1: Receptor Interaction Analysis
A study conducted on related piperazine derivatives revealed significant interactions with serotonin receptors, highlighting the importance of structural modifications in enhancing receptor affinity .
Study 2: In Vivo Efficacy
In vivo experiments demonstrated that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting that this compound may share these properties .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related compounds:
| Compound | Receptor Target | Biological Activity |
|---|---|---|
| N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-furan) | 5-HT1A, D2 | Anxiolytic, Antidepressant |
| 4-Fluorobenzamide | D3 | Moderate CNS activity |
| N-[3-Chloro-N-(pyridin-3-yloxy)] | 5-HT7 | Antidepressant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structural Differences : The piperazine ring here is substituted with a 4-methylbenzenesulfonyl group instead of a 4-fluorophenyl group. The acetamide retains a 4-fluorophenyl substituent.
- The methyl group may lower receptor selectivity due to steric effects .
N-benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide
- Structural Differences : The acetamide is replaced with a hydrazinecarboxamide linked to a benzyl group.
- Functional Implications: The hydrazine group may introduce hydrogen-bonding interactions, enhancing affinity for enzymes like monoamine oxidase (MAO).
Variations in the Acetamide Substituent
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Structural Differences: The phenoxy group is replaced with a benzothiazolylphenyl group, and the piperazine has a 4-methoxyphenyl substituent.
- The benzothiazole moiety may confer fluorescence properties, useful in imaging studies .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Structural Differences : The acetamide substituent is a chloro-trifluoromethylphenyl group, and the piperazine lacks fluorine.
- Functional Implications : The trifluoromethyl group increases lipophilicity (LogP ~3.5), favoring CNS penetration. However, the absence of fluorine on the piperazine may reduce metabolic stability .
Modifications in the Ethyl Chain
N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
- Structural Differences : The ethyl chain includes a diethoxyethyl group, and the acetamide is replaced with an ethanediamide.
- Functional Implications : The diethoxy group may improve solubility but reduce receptor binding due to steric hindrance. The ethanediamide linkage could alter pharmacokinetics by introducing additional hydrogen-bonding sites .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
Receptor Binding and Selectivity
- Target Compound : Likely binds to 5-HT1A or D2-like receptors due to the 4-fluorophenylpiperazine motif. The furan group may reduce off-target effects compared to bulkier substituents .
- N-(4-fluorophenyl)-[...]acetamide : The sulfonyl group could shift selectivity toward adenosine receptors, as seen in related sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
